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Compound of Interest

Compound Name: 5-Methyl-1-hexanol

Cat. No.: B128172

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-1-hexanol, a key intermediate in various chemical syntheses. The data presented
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS), will be invaluable for researchers, scientists, and professionals in drug development and
materials science, facilitating compound identification, purity assessment, and structural
elucidation.

Chemical Structure and Properties

5-Methyl-1-hexanol is a primary alcohol with the chemical formula C7H160. Its structure
consists of a hexane backbone with a methyl group at the 5th position and a hydroxyl group at
the 1st position.

Systematic Name: 5-Methylhexan-1-ol CAS Number: 627-98-5 Molecular Weight: 116.20 g/mol
Appearance: Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the *H and 3C NMR data for 5-Methyl-1-hexanol.

1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

3.64 Triplet (t) 2H H-1

1.57-1.49 Multiplet (m) 3H H-2, H-5

1.34-1.15 Multiplet (m) 4H H-3, H-4

0.86 Doublet (d) 6H H-6, H-7

1.4 (approx.) Singlet (s) 1H OH
*C NMR Data

Chemical Shift (8) ppm Assignment

62.9 C-1

38.8 C-4

325 C-2

27.9 C-5

23.8 C-3

22.6 C-6, C-7

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 5-Methyl-1-hexanol exhibits characteristic absorption bands for the hydroxyl and
alkyl groups.
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Wavenumber (cm~?) Intensity Assignment
3330 (broad) Strong O-H stretch

2955, 2870 Strong C-H stretch (alkyl)
1465 Medium C-H bend (alkyl)
1058 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of 5-

Methyl-1-hexanol shows a characteristic fragmentation pattern for a primary alcohol.

mlz Relative Intensity (%) Assighment

116 <1 [M]* (Molecular lon)
101 5 [M-CHs]*

83 20 [M-H20-CHs]*

70 40 [M-H20-C2Ha]*

55 80 [CaH7]*

43 100 [CsH7]* (Base Peak)
31 60 [CH20H]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Methyl-1-

hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
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Sample Preparation: A sample of 5-10 mg of 5-Methyl-1-hexanol is dissolved in approximately
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm).

IH NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence.
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. Typical
parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: A drop of neat 5-Methyl-1-hexanol is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a
spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a
drop of the sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty salt plates or ATR crystal is recorded first and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: A small amount of the liquid sample is introduced into the ion source,
typically via a heated direct insertion probe or by injection into a gas chromatograph (GC)
coupled to the mass spectrometer.

lonization and Analysis: The sample is vaporized and bombarded with a beam of high-energy
electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) and detected.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 5-Methyl-1-hexanol.

Workflow for Spectroscopic Analysis of 5-Methyl-1-hexanol
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Caption: Spectroscopic analysis workflow for 5-Methyl-1-hexanol.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128172#spectroscopic-data-of-5-methyl-1-hexanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b128172#spectroscopic-data-of-5-methyl-1-hexanol-nmr-ir-ms
https://www.benchchem.com/product/b128172#spectroscopic-data-of-5-methyl-1-hexanol-nmr-ir-ms
https://www.benchchem.com/product/b128172#spectroscopic-data-of-5-methyl-1-hexanol-nmr-ir-ms
https://www.benchchem.com/product/b128172#spectroscopic-data-of-5-methyl-1-hexanol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128172?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

